molecular formula C9H8BrF3O3 B6302817 1-Bromo-4-(methoxymethoxy)-2-(trifluoromethoxy)benzene CAS No. 2158298-53-2

1-Bromo-4-(methoxymethoxy)-2-(trifluoromethoxy)benzene

Cat. No.: B6302817
CAS No.: 2158298-53-2
M. Wt: 301.06 g/mol
InChI Key: MKMVNGNAFLOEDW-UHFFFAOYSA-N
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Description

1-Bromo-4-(methoxymethoxy)-2-(trifluoromethoxy)benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom, a methoxymethoxy group, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(methoxymethoxy)-2-(trifluoromethoxy)benzene typically involves the following steps:

    Methoxymethoxylation: The addition of a methoxymethoxy group.

    Trifluoromethoxylation: The incorporation of a trifluoromethoxy group.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(methoxymethoxy)-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The methoxymethoxy and trifluoromethoxy groups can participate in oxidation and reduction reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives.

Scientific Research Applications

1-Bromo-4-(methoxymethoxy)-2-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(methoxymethoxy)-2-(trifluoromethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group, in particular, can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

    1-Bromo-4-(trifluoromethoxy)benzene: Similar structure but lacks the methoxymethoxy group.

    4-Bromoanisole (1-Bromo-4-methoxybenzene): Contains a methoxy group instead of a trifluoromethoxy group.

Properties

IUPAC Name

1-bromo-4-(methoxymethoxy)-2-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O3/c1-14-5-15-6-2-3-7(10)8(4-6)16-9(11,12)13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMVNGNAFLOEDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=C(C=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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